[1,2,4]Triazolo[4,3-a]pyrazine-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,4]Triazolo[4,3-a]pyrazine-8-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of triazolo-pyrazine derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Vorbereitungsmethoden
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with orthoesters, followed by cyclization and subsequent functionalization . Industrial production methods often utilize commercially available, cost-effective reagents to achieve multigram-scale synthesis .
Analyse Chemischer Reaktionen
[1,2,4]Triazolo[4,3-a]pyrazine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Wissenschaftliche Forschungsanwendungen
[1,2,4]Triazolo[4,3-a]pyrazine-8-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound has shown potential as an antibacterial and anticancer agent.
Industry: It is utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of [1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid include:
[1,2,4]Triazolo[4,3-c]quinazolines: Known for their bioisosterism and potential as therapeutic agents.
[1,2,4]Triazolo[4,3-a]quinoxalines: These compounds are potent adenosine receptor antagonists and have shown anticancer and anti-inflammatory activities.
The uniqueness of this compound lies in its versatile biological activities and its potential for further functionalization to develop new therapeutic agents .
Eigenschaften
Molekularformel |
C6H4N4O2 |
---|---|
Molekulargewicht |
164.12 g/mol |
IUPAC-Name |
[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)4-5-9-8-3-10(5)2-1-7-4/h1-3H,(H,11,12) |
InChI-Schlüssel |
FJIQDUCVFDFOML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=NN=C2C(=N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.